4-Chloro-3-fluoro-2-methoxypyridine

Description

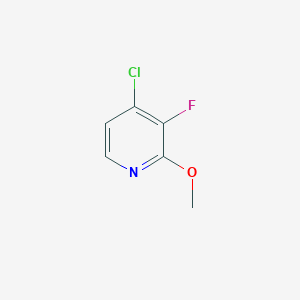

4-Chloro-3-fluoro-2-methoxypyridine is a halogenated pyridine derivative with substituents at positions 2 (methoxy), 3 (fluoro), and 4 (chloro) on the aromatic ring. Its molecular formula is C₆H₄ClFNO, and its molecular weight is approximately 161.5 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, F) with an electron-donating methoxy group, creating a unique electronic profile that influences reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-chloro-3-fluoro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPLTXHASQXTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methoxypyridine typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. The reaction proceeds under mild conditions, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium fluoride.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-Chloro-3-fluoro-2-methoxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (Cl, F): Enhance stability and resistance to nucleophilic attack compared to unsubstituted pyridines.

- Methoxy Group (OCH₃) : Introduces electron-donating resonance effects, improving solubility in polar solvents. This contrasts with methyl groups (e.g., in 3-Fluoro-2-methoxy-6-methylpyridine), which increase lipophilicity .

Key Research Findings

Herbicidal Potency : Pyridine derivatives with chloro and fluoro substituents (e.g., ) show enhanced activity against broadleaf weeds, likely due to improved target-site binding in plants .

Stability and Reactivity : this compound’s stability under acidic conditions surpasses that of nitro-substituted analogs (e.g., 4-Chloro-2-methoxy-3-nitropyridine), making it more suitable for formulation in agricultural sprays .

Structure-Activity Relationships (SAR) :

Biological Activity

4-Chloro-3-fluoro-2-methoxypyridine (CFMP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of CFMP, supported by case studies and research findings.

- Molecular Formula : C₆H₅ClFNO

- CAS Number : 1227572-96-4

- Molecular Weight : 161.56 g/mol

Synthesis of this compound

The synthesis of CFMP typically involves halogenation and methoxylation processes. Various methodologies have been reported, including:

- Halogenation : The introduction of chlorine and fluorine at specific positions on the pyridine ring.

- Methoxylation : The addition of a methoxy group at the 2-position, enhancing the compound's lipophilicity and biological activity.

A study outlined an optimized synthesis route that yields CFMP efficiently while minimizing the use of hazardous reagents .

Antimicrobial Properties

CFMP has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial properties. For instance, a study found that CFMP showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that CFMP exhibits selective toxicity towards cancer cell lines while maintaining low toxicity levels in primary mammalian cells. This selectivity is crucial for developing potential anticancer agents. The compound's structure-activity relationship (SAR) suggests that the presence of halogen atoms contributes to its cytotoxic effects against specific cancer types .

Case Studies

- Antibacterial Activity : A series of experiments conducted on CFMP derivatives showed that modifications in the halogen pattern significantly influenced antibacterial efficacy. The most potent derivatives were able to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at submicromolar concentrations .

- Anticancer Activity : In a comparative study, CFMP was tested alongside known anticancer agents. Results indicated that CFMP had comparable efficacy against certain cancer cell lines, suggesting its potential as a lead compound for further development .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.